molecular formula C31H34N4O6S B2514843 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 689761-23-7

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2514843
CAS No.: 689761-23-7
M. Wt: 590.7
InChI Key: KRGANFUPXIWLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a morpholin-4-yl group at position 6 and a 2-(3,4-dimethoxyphenyl)ethyl chain at position 2. A sulfanyl bridge at position 2 connects the quinazolinone scaffold to an N-(4-methoxyphenyl)acetamide moiety. The structural complexity arises from the integration of multiple pharmacophoric groups:

  • 3,4-Dimethoxyphenethyl chain: May confer lipophilicity and modulate receptor interactions, as methoxy groups are common in bioactive molecules .
  • 4-Methoxyphenylacetamide: Likely contributes to target specificity, as acetamide derivatives are prevalent in enzyme inhibitors .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGANFUPXIWLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the morpholine ring and the methoxy groups. The final step involves the formation of the acetamide linkage.

    Quinazolinone Core Formation: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.

    Methoxy Group Addition: The methoxy groups are typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide Linkage Formation: The final step involves the reaction of the sulfanyl group with an acetamide derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the original methoxy or morpholine moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Key pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the quinazolinone core, acetamide linkage, or aromatic rings. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Quinazolinone Core) Acetamide Substituent Key Functional Groups Molecular Weight (g/mol) Reported Properties/Activities
Target Compound 6-morpholinyl, 3-(3,4-dimethoxyphenethyl) 4-methoxyphenyl Sulfanyl bridge, morpholine, dimethoxy ~563.6* Hypothesized kinase inhibition (based on structural analogs)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 4-Chlorophenyl at position 3 2-ethyl-6-methylphenyl Chlorophenyl, methyl/ethyl groups 453.9 Enhanced lipophilicity; potential antimicrobial activity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4-Chlorophenyl at position 3 2,4,6-trimethylphenyl Trimethylphenyl, chlorophenyl 467.9 Increased steric hindrance; reduced solubility
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Acetyl-6,6-dimethylmorpholinone 4-isopropylphenyl Acetyl, dimethyl morpholinone 347.4 (M+H) Demonstrated synthetic versatility; unconfirmed bioactivity

*Calculated using ChemDraw.

Key Findings:

Substituent Effects on Solubility: The target compound’s morpholinyl and methoxy groups likely improve aqueous solubility compared to chlorophenyl- or trimethylphenyl-containing analogs .

Bioactivity Trends :

  • Methoxy-substituted aromatic rings (e.g., 3,4-dimethoxyphenyl in the target compound) are associated with enhanced binding to kinases and GPCRs due to electron-donating effects .
  • Chlorophenyl derivatives (e.g., ) often show antibacterial activity, attributed to halogen-mediated hydrophobic interactions with bacterial enzymes .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a diazonium salt with a cyanoacetanilide precursor, analogous to methods used for compound 13b in . Morpholinyl incorporation may follow nucleophilic substitution or ring-closure strategies, as seen in .

Biological Activity

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a quinazolinone core, morpholine ring, and several methoxy groups, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C31H34N4O6SC_{31}H_{34}N_{4}O_{6}S, indicating a substantial size and complexity. The structural components include:

  • Quinazolinone Core : Known for its role in various pharmacological activities.
  • Morpholine Ring : Often associated with enhanced solubility and bioavailability.
  • Methoxy Groups : These groups can influence the compound's electronic properties and biological interactions.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Its structure enables it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. Key pathways affected may include:

  • Signal transduction
  • Gene expression
  • Metabolic processes

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a related study found that certain quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG-2, A2780, and MDA-MB-231. The IC50 values for some derivatives ranged from 22.76 μM to 45.41 μM, indicating promising anti-proliferative effects with low toxicity towards normal cells .

CompoundCell LineIC50 (μM)
CA1-eA278022.76
CA1-gHepG-237.59
CA1-fMDA-MB-23170–90

Mechanistic Insights

The mechanism by which these compounds exert their effects may involve the inhibition of key kinases or receptor kinases involved in cancer progression. Modifications to the quinazolinone structure have been shown to significantly impact biological activity, suggesting that careful design can enhance efficacy .

Study on Quinazolinone Derivatives

A recent research article focused on synthesizing various quinazolinone derivatives and evaluating their biological activities. The study demonstrated that structural modifications led to varying degrees of cytotoxicity across different cancer cell lines. Notably, compounds with specific substitutions exhibited stronger anti-proliferative effects compared to others .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.